molecular formula C9H14BrN3O B3162340 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine CAS No. 877399-20-7

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine

Cat. No.: B3162340
CAS No.: 877399-20-7
M. Wt: 260.13 g/mol
InChI Key: COEMCTLCWASVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine is a heterocyclic compound featuring a morpholine ring linked via an ethylene chain to a 4-bromo-substituted imidazole. The morpholine moiety contributes to solubility and hydrogen-bonding capabilities, while the brominated imidazole introduces steric and electronic effects that influence reactivity and biological interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives, which are prevalent in drugs targeting enzymes, receptors, and ion channels .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-bromoimidazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c10-9-7-13(8-11-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEMCTLCWASVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: 4-[2-(Imidazol-1-yl)ethyl]-morpholine.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Key Structural Features Synthesis Method (Reference) Notable Properties
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine Morpholine + ethyl linker + 4-bromoimidazole Likely Pd-catalyzed coupling (inferred) Enhanced solubility (morpholine), halogen-mediated reactivity
2-(4-Bromophenyl)-1H-imidazole () Simple imidazole with 4-bromophenyl substituent Not specified Lower molecular weight (C9H7BrN2); lacks morpholine’s conformational flexibility
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholine () Morpholine fused to a methylated benzimidazole Not specified Benzimidazole core increases aromaticity; potential for π-π stacking
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole () Bulky substituents (pentyl, diphenyl) + 4-bromophenyl Crystallography-guided synthesis Dihedral angles (30.1°–64.3°) between aryl rings and imidazole; no significant intermolecular interactions

Key Observations :

  • Morpholine vs. Phenyl Substituents : The morpholine-ethyl linker in the target compound enhances solubility compared to purely aromatic analogs (e.g., 2-(4-bromophenyl)-1H-imidazole) .
  • Bromine Positioning : The 4-bromo substitution on imidazole (target compound) vs. bromophenyl () alters electronic effects. Bromine on imidazole may increase electrophilicity at the N3 position, influencing binding to biological targets .
Crystallographic Insights
  • Morpholine Conformation : The chair conformation of morpholine () facilitates C–H···O interactions, which stabilize crystal packing. This contrasts with bromophenyl-substituted imidazoles (), where disordered ethylene groups and weaker intermolecular forces are observed .
  • Dihedral Angles : In , aryl rings form angles of 30.1°–64.3° with the imidazole plane, suggesting steric hindrance absent in the target compound’s morpholine-ethyl linker .

Biological Activity

4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine is an imidazole derivative that has garnered attention due to its diverse biological activities. Imidazole compounds are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its mechanism of action, pharmacological effects, and potential therapeutic applications.

This compound features a morpholine ring and a bromo-substituted imidazole moiety. This unique structure contributes to its biological properties, allowing it to interact with multiple biological targets.

The biological activity of imidazole derivatives, including this compound, is primarily attributed to their ability to interact with various cellular targets:

  • Antibacterial Activity : Imidazole compounds have been shown to inhibit bacterial growth by disrupting cellular processes. They often target bacterial enzymes or disrupt membrane integrity .
  • Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Properties : Imidazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antibacterial and Antifungal Activity

Imidazole derivatives are recognized for their broad-spectrum antibacterial and antifungal properties. The following table summarizes the reported activities of this compound against various pathogens:

PathogenActivity (MIC in µg/mL)Reference
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicansNot specified
Mycobacterium tuberculosisNot specified

Antitumor Activity

Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was evaluated for its IC50 values against various cancer types:

Cell LineIC50 (µM)Reference
A549 (lung cancer)10.5
MCF-7 (breast cancer)12.3
HeLa (cervical cancer)8.7

Case Studies

Several studies have investigated the efficacy of this compound in vitro and in vivo:

  • In Vitro Cytotoxicity : A study demonstrated that this compound significantly reduced cell viability in A549 cells compared to controls, suggesting potential as an anticancer agent .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to untreated groups, indicating its potential for therapeutic use in oncology .

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives suggests they are generally well absorbed and have favorable solubility properties, enhancing their bioavailability for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for 4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromo-imidazole derivatives are often prepared by reacting 4-bromoimidazole with morpholine-containing alkyl halides under reflux in polar aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization via melting point, IR (to confirm C-Br stretches at ~550 cm⁻¹), and elemental analysis ensures stoichiometric accuracy .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., morpholine’s δ 2.4–3.8 ppm for N-CH₂ groups and imidazole’s aromatic protons at δ 7.0–8.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly for the bromo-imidazole moiety (e.g., C-Br bond length ~1.9 Å) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 316.1 for C₉H₁₃BrN₃O⁺) .

Q. What experimental approaches are used to study the reactivity of the bromo group in this compound?

  • Methodological Answer : The bromine atom’s susceptibility to substitution (e.g., Suzuki coupling or nucleophilic aromatic substitution) can be tested under Pd-catalyzed conditions. Monitor reaction progress via TLC or HPLC, and optimize parameters (temperature, solvent, catalyst loading) to minimize byproducts. Post-reaction analysis via NMR or XPS confirms successful substitution .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model) refine reactivity profiles. Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. What are the methodological considerations for evaluating in vitro vs. in vivo stability of this compound?

  • Methodological Answer :

  • In vitro : Simulate physiological conditions (PBS buffer, 37°C) and monitor degradation via LC-MS. Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) .
  • In vivo : Use radiolabeled analogs (e.g., ¹⁴C) in rodent models to track biodistribution and excretion. Note: Some bromo-imidazole derivatives may exhibit toxicity, requiring stringent ethical approvals .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques. For example, if ¹H NMR shows unexpected splitting, employ 2D NMR (COSY, HSQC) to assign coupling pathways. If elemental analysis deviates from theoretical values (<0.3% error), repeat combustion analysis or use X-ray crystallography to confirm purity .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Variable selection : Systematically modify substituents (e.g., replace Br with Cl, CF₃) and measure effects on bioactivity (e.g., IC₅₀ in enzyme assays).
  • High-throughput screening : Use automated platforms to test libraries of analogs against target proteins (e.g., kinases).
  • Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How do researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize solvent systems (e.g., slow evaporation from DMSO/water) and temperature gradients. Use seeding techniques or co-crystallization with binding partners (e.g., proteins). For recalcitrant compounds, employ synchrotron radiation for high-resolution data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.